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Introduction

Pentafluoroethane (CF3CF2H), also known as HFC-125, is a hydrofluorocarbon (HFC) with

the chemical formula C2HF5.[1] It is a colorless, non-flammable gas at standard conditions.[1]

[2] Due to its properties, pentafluoroethane is widely used as a refrigerant, often as a

component in blends like R-410A, and as a fire suppression agent in clean agent systems.[1][3]

[4] Unlike chlorofluorocarbons (CFCs), it has no ozone depletion potential; however, it is a

potent greenhouse gas.[1] A thorough understanding of its spectroscopic properties is crucial

for its identification, quantification in atmospheric monitoring, and for quality control in its

various applications. This guide provides an in-depth overview of the infrared (IR) and nuclear

magnetic resonance (NMR) spectroscopic data for pentafluoroethane, tailored for

researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a

molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific

frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates

a unique spectral fingerprint, allowing for the identification of the compound and its functional

groups.

Experimental Protocol: Gas-Phase FT-IR Spectroscopy
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The infrared spectrum of pentafluoroethane, a gas at room temperature, is typically acquired

using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell.

Methodology:

Background Spectrum Acquisition: A background spectrum is first collected. This is done by

filling the gas cell with a non-absorbing gas, such as dry nitrogen, or by evacuating the cell.

[5] This step is crucial to account for the absorbance of the instrument optics, atmospheric

gases (like CO2 and H2O), and the gas cell windows, thereby providing a stable baseline.[5]

Sample Introduction: The pentafluoroethane gas sample is then introduced into the gas cell

at a controlled temperature and pressure.[6][7] For quantitative analysis, the path length of

the gas cell is also a critical parameter. "White" cells, which use mirrors to pass the IR beam

through the sample multiple times, can be used to achieve longer effective path lengths for

detecting low concentrations.[5]

Data Acquisition: The FT-IR spectrometer passes an infrared beam through the sample. The

instrument's interferometer modulates the infrared radiation, and the resulting interferogram

is detected.[5]

Data Processing: A mathematical process called a Fourier transform is applied to the

interferogram to convert it into a frequency-domain spectrum, which shows absorbance or

transmittance as a function of wavenumber (cm⁻¹).[5] The sample spectrum is then ratioed

against the background spectrum to produce the final absorbance or transmittance spectrum

of the sample.

Instrumentation Example:

Spectrometer: Bruker IFS66V FT-IR spectrometer[7]

Detector: Mercury Cadmium Telluride (MCT) detector[7]

Beamsplitter: Potassium Bromide (KBr)[6]

Cell: Multipass gas cell[6]

Resolution: Typically 0.5 cm⁻¹ to 2 cm⁻¹ for gas-phase measurements[5][7][8]
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Data Presentation: Vibrational Frequencies
Pentafluoroethane has 18 fundamental vibrational modes. The table below summarizes the

experimentally observed and calculated vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

3002 Weak C-H stretch [9]

1392 Medium C-H bend [9]

1358 Medium C-H bend [9]

1310 Strong
CF₃ asymmetric

stretch
[9]

1225 Very Strong
CF₃ asymmetric

stretch
[9]

1199 Strong CF₃ symmetric stretch [9]

1146 Strong
CF₂ asymmetric

stretch
[9]

1142 Strong CF₂ symmetric stretch [9]

868 Weak C-C stretch [9]

727 Medium CF₂ wag [9]

592 Weak CF₃ asymmetric bend [9]

578 Medium CF₂ scissors [9]

523 Weak CF₃ symmetric bend [9]

420 Very Weak CF₃ rock [9]

364 Very Weak CF₃ rock [9]

250 Very Weak CF₂ wag [9]

208 Very Weak CF₂ twist [9]

75 Very Weak Torsion [9]

Visualization: IR Spectroscopy Workflow
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Gas-Phase FT-IR Analysis Workflow
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Gas-Phase FT-IR Analysis Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating molecular structure. It provides

detailed information about the chemical environment of atomic nuclei with non-zero spin, such

as ¹H, ¹³C, and ¹⁹F. For fluorinated compounds like pentafluoroethane, ¹⁹F NMR is particularly

informative due to the high natural abundance (100%) and high sensitivity of the ¹⁹F nucleus.

[10]

Experimental Protocol: NMR Sample Preparation
Given that pentafluoroethane is a gas at room temperature (boiling point: -48.5 °C), special

care must be taken during sample preparation for solution-state NMR.[1][11] The analysis is

typically performed at low temperatures.

Methodology:

Solvent Selection: A suitable deuterated solvent that remains liquid at low temperatures is

chosen. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. The deuterated

solvent provides a lock signal for the spectrometer and minimizes solvent peaks in the ¹H

NMR spectrum.

Sample Condensation: A known amount of the deuterated solvent (typically 0.6-0.7 mL) is

added to a high-quality NMR tube.[12] The tube is then cooled in a cold bath (e.g., dry

ice/acetone). Pentafluoroethane gas is carefully bubbled through the cold solvent or

condensed directly into the tube until the desired concentration is reached.

Sealing: The NMR tube must be securely sealed to prevent the sample from evaporating as

it warms up to the spectrometer's probe temperature. Flame-sealing may be necessary for

extended or high-temperature experiments, but for low-temperature work, a high-quality cap

is often sufficient.

Analysis: The prepared sample is then transferred to the NMR spectrometer, which has been

pre-cooled to the desired acquisition temperature.

Data Presentation: NMR Spectral Data
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The structure of pentafluoroethane (CF₃-CHF₂) gives rise to distinct signals in ¹H, ¹³C, and ¹⁹F

NMR spectra. The following tables summarize the expected chemical shifts (δ), multiplicities,

and coupling constants (J).

¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(JHF) Hz

Assignment

~ 5.8 - 6.4 Triplet of Quartets (tq)
~ 45-55 Hz (²JHF), ~

5-7 Hz (³JHF)
-CHF₂

The single proton is split into a triplet by the two geminal fluorine atoms and into a quartet by

the three vicinal fluorine atoms.

¹⁹F NMR Data

Chemical Shift (δ)
ppm

Multiplicity Coupling Constant Assignment

~ -86 Doublet (d) ³JFF ≈ 8 Hz -CF₃

~ -135
Quartet of Doublets

(qd)

²JFH ≈ 45-55 Hz, ³JFF

≈ 8 Hz
-CHF₂

The -CF₃ fluorines are split into a doublet by the single proton on the adjacent carbon. The -

CHF₂ fluorines are split into a quartet by the three fluorines on the adjacent carbon and further

into a doublet by the geminal proton.

¹³C NMR Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(JCF) Hz

Assignment

~ 118 Quartet of Triplets (qt)
¹JCF ≈ 280-290 Hz,

²JCF ≈ 35-45 Hz
-CF₃

~ 110 Triplet of Quartets (tq)
¹JCF ≈ 240-250 Hz,

²JCF ≈ 30-40 Hz
-CHF₂

Each carbon is split by the fluorine atoms directly attached to it (¹J) and by the fluorine atoms

on the adjacent carbon (²J).

Visualization: NMR Analysis Workflow & Structural
Correlation
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Low-Temperature NMR Analysis Workflow
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Low-Temperature NMR Analysis Workflow
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Pentafluoroethane: Structure-Spectra Correlation

Molecular Structure
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Pentafluoroethane: Structure-Spectra Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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